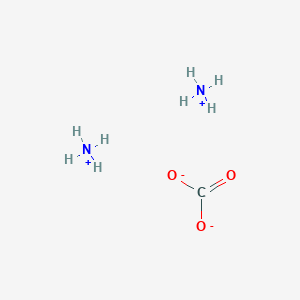

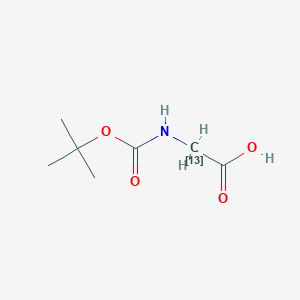

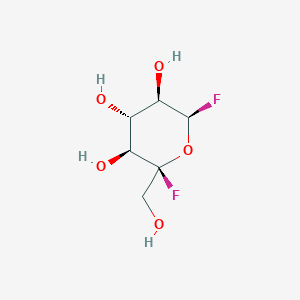

![molecular formula C16H23BrN2O4 B057084 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea CAS No. 85045-98-3](/img/structure/B57084.png)

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is a complex organic compound. Its study is pertinent to fields like synthetic chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety demonstrates a complex process involving steps like acid-catalyzed intramolecular transacetalization and cyclization (Asare-Nkansah & Wünsch, 2016). Similar complexity is likely in synthesizing 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, as seen in the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the molecular structure was extensively analyzed (Guzei et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of similar molecules can involve various reactions. For instance, 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides were synthesized through reactions involving thiourea and 1,3-dibromopropyne (Elokhina et al., 2008). This indicates a range of possible chemical reactions for 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.

Scientific Research Applications

Chemical Analysis and Method Development

3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, an intermediate of the beta-adrenergic blocker celiprolol, has been analyzed using high-performance liquid chromatography. This method is specific and accurate for detecting this compound and its impurities in bulk form, aiding in quality control and pharmaceutical research (Difeo & Shuster, 1991).

Synthesis of Beta-Blockers

The compound has been utilized in the synthesis of beta-blockers like atenolol. Enantiomers of related compounds have been synthesized with high enantiomeric excess, highlighting its role in creating cardioselective beta-blockers (Lund, Bøckmann, & Jacobsen, 2016).

Development of New Heterocyclic Compounds

The compound, through various transformations and reactions, has been used to synthesize new heterocyclic compounds. These compounds have shown significant antifungal activity, contributing to the development of new antifungal agents (Kamble, Latthe, & Badami, 2007).

Study of Antiproliferative Activity

Derivatives of this compound have been studied for their antiproliferative activity against human cervical cancer cells. These studies are crucial in cancer research for developing new therapeutic agents (Shi et al., 2011).

Structural Analysis

The crystal structure and nuclear magnetic resonance (NMR) spectra of celiprolol, which includes this compound as an integral part, have been reported. This structural analysis aids in the understanding of the molecular configuration and properties of such pharmaceutical compounds (Kumar, Strohbeck, & Ammon, 1992).

Synthesis of Other Chemical Compounds

This compound is also involved in the synthesis of various other chemical entities, contributing to the development of new chemicals with potential applications in different fields, like antimicrobial agents (Fattah, Allah, & Soliman, 2010).

properties

IUPAC Name |

3-[3-acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVQKIDNDABIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

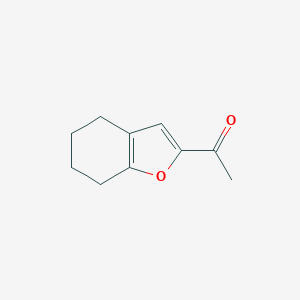

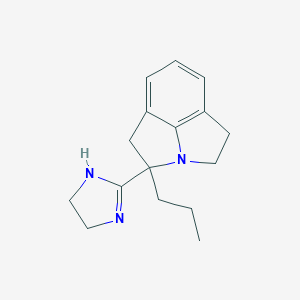

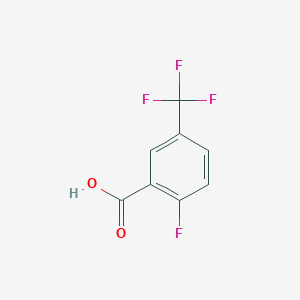

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

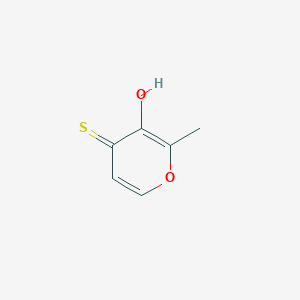

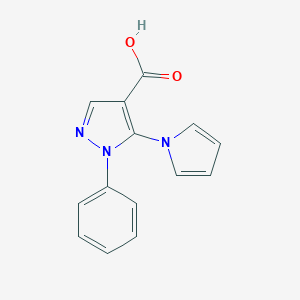

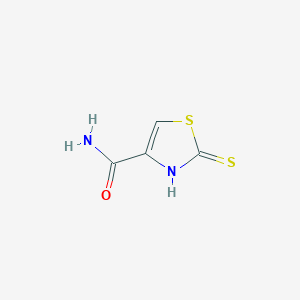

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

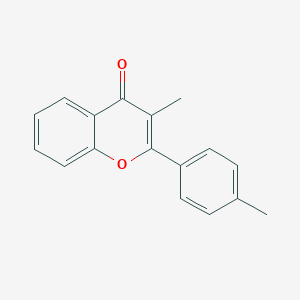

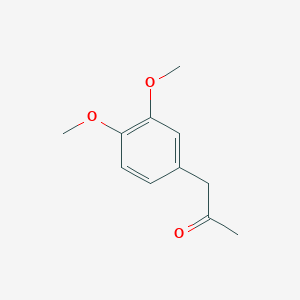

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)